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Compound of Interest

Compound Name: Z-Phe-phe-phe-OH

CAS No.: 57092-52-1

Cat. No.: B1472762

Get Quote

Executive Summary
Z-Phe-Phe-Phe-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanine) is a

tri-aromatic peptide derivative that acts as a potent low-molecular-weight hydrogelator (LMWH)

and a membrane fusion inhibitor. Unlike its shorter counterpart Z-Phe-Phe-OH (Z-F2), the

addition of a third phenylalanine residue significantly enhances the hydrophobicity and

-

stacking potential of the molecule. This structural extension lowers the critical gelation
concentration (CGC) and alters the mechanical rigidity of the resulting supramolecular
assemblies. This guide dissects the thermodynamic drivers of Z-F3 self-assembly, provides
validated protocols for hydrogel fabrication, and explores its utility in biomedical applications.

Molecular Architecture & Driving Forces
The self-assembly of Z-F3 is governed by a delicate balance between solvophobic forces and

directional non-covalent interactions.
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The molecule consists of three distinct functional domains:

N-Terminal Z-Group (Benzyloxycarbonyl): Provides an aromatic "cap" that facilitates initial

nucleation through

-

stacking and protects the N-terminus from enzymatic degradation.

Tri-Phenylalanine Core (Phe-Phe-Phe): A hydrophobic tunnel of three benzyl side chains.

The "zipper-like" interlocking of these rings drives the formation of dry interfaces within the

fibril core.

C-Terminal Carboxyl Group (-COOH): Provides pH-responsiveness. At neutral/acidic pH,

protonation reduces solubility, triggering assembly. At alkaline pH, deprotonation (COO⁻)

induces repulsion, maintaining a sol state.

Mechanistic Pathway
The assembly follows a Nucleation-Elongation model:

Phase I (Monomeric State): In organic solvents (e.g., HFIP, DMSO) or high pH aqueous

solutions, Z-F3 exists as monomers or small oligomers.

Phase II (Nucleation): Upon water addition or pH neutralization, hydrophobic shielding forces

the aromatic rings to stack. The Z-group acts as a template, locking the peptides into a

-sheet-like conformation.

Phase III (Elongation): Intermolecular Hydrogen Bonding (H-bonding) between the peptide

backbones stabilizes the stack, leading to rapid 1D growth into nanofibrils.

Phase IV (Entanglement): Fibrils bundle laterally to form fibers, which entangle to create a

3D porous network (Hydrogel) capable of trapping water via capillary forces.
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Caption: Interplay of non-covalent forces driving the transition from Z-F3 monomers to a self-

supporting hydrogel network.

Experimental Protocols
Hydrogel Preparation (Solvent-Switch Method)
This method yields homogenous, reproducible hydrogels suitable for drug delivery or cell

culture.

Reagents:

Z-Phe-Phe-Phe-OH (Lyophilized powder, >95% purity).

DMSO (Dimethyl sulfoxide) or HFIP (Hexafluoroisopropanol).

Ultrapure Water (Milli-Q) or PBS (Phosphate Buffered Saline).

Protocol:
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Stock Solution: Dissolve Z-F3 in DMSO at a concentration of 100 mg/mL. Vortex until

completely clear.

Note: DMSO is preferred for biological applications; HFIP is better for structural analysis

(TEM) as it evaporates easily.

Triggering Assembly: Rapidly dilute the stock solution into water/PBS to a final concentration

of 0.5 – 2.0 wt% (approx. 5–20 mg/mL).

Example: Add 50 µL of Stock to 950 µL of PBS.

Incubation: Leave undisturbed at room temperature (25°C). Gelation typically occurs within

1–30 minutes depending on concentration.

Verification: Perform the "Inverted Vial Test". If the material does not flow when the vial is

turned upside down, a hydrogel has formed.

Hydrogel Preparation (pH-Switch Method)
Ideal for avoiding organic solvents in sensitive biological assays.

Protocol:

Alkaline Dissolution: Suspend Z-F3 in water. Add 0.5M NaOH dropwise while vortexing until

the solution becomes clear (pH ~10-11).

Mechanism:[1][2][3][4][5][6][7] Deprotonation of the C-terminal carboxyl group renders the

peptide soluble.

Neutralization: Carefully add 0.1M HCl or GDL (Glucono-delta-lactone) to lower the pH to

7.0–6.0.

Gelation: As the pH approaches the pKa of the carboxyl group, the charge is neutralized,

triggering immediate self-assembly.

Characterization & Data Analysis
To validate the mechanism and structure, the following characterization workflow is required.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6333291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3019246/
https://www.researchgate.net/publication/277253941_Understanding_the_self-assembly_of_Fmoc-phenylalanine_to_hydrogel_formation
https://www.mdpi.com/1422-0067/25/24/13540
https://www.researchgate.net/publication/41577020_Novel_Fusogenic_Liposomes_for_Fluorescent_Cell_Labeling_and_Membrane_Modification
https://www.youtube.com/watch?v=a9D6J0Kf0Fs
https://www.researchgate.net/publication/26293199_Self-Assembly_of_Phenylalanine_Oligopeptides_Insights_from_Experiments_and_Simulations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1472762?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Parameter Measured
Expected Outcome for Z-
F3

TEM / SEM Morphology

Long, unbranched nanofibrils

(10–100 nm diameter); dense

network.

Circular Dichroism (CD) Secondary Structure

Negative peak at ~218 nm,

indicating

-sheet conformation.

Rheology Mechanical Strength

Storage Modulus (G') > Loss

Modulus (G''); G' typically 1–10

kPa.

Thioflavin T (ThT) Amyloid Character

Strong fluorescence emission

at 482 nm upon binding,

confirming amyloid-like

assembly.

FTIR Molecular Bonding

Amide I peak at ~1630 cm⁻¹ (

-sheet); Peak shift indicates H-

bonding strength.

Characterization Workflow Diagram
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Caption: Standardized workflow for validating the physicochemical properties of Z-F3

assemblies.

Applications in Biomedicine
Membrane Fusion Inhibition
Z-Phe-Phe-Phe-OH is widely cited as a fusion inhibitor.[5][8][9] The self-assembly mechanism

is directly linked to this function.

Mechanism: The hydrophobic Z-F3 fibrils or oligomers insert into the lipid bilayer of cell

membranes. This insertion increases the membrane rigidity and alters the curvature,

energetically penalizing the fusion pore formation required for virus entry or vesicle fusion.

Usage: It is used as a control in endocytosis/fusion assays to distinguish between fusion-

mediated uptake and active transport.

Tissue Engineering Scaffolds
The high mechanical stiffness (due to the third Phe residue) makes Z-F3 hydrogels suitable for

supporting 3D cell culture. The nanofibrous architecture mimics the extracellular matrix (ECM),

promoting cell adhesion and proliferation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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